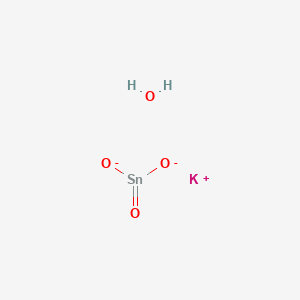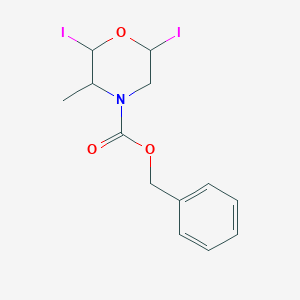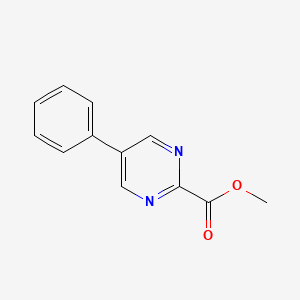
Dipotassiumdioxido-oxotintrihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassiumdioxido-oxotintrihydrate, also known by its chemical formula K2SnO3·3H2O, is a coordination complex that includes potassium, tin, oxygen, and water molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassiumdioxido-oxotintrihydrate can be synthesized through a reaction involving potassium hydroxide (KOH) and tin dioxide (SnO2) in an aqueous medium. The reaction typically proceeds as follows:
SnO2+2KOH+3H2O→K2SnO3⋅3H2O
This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While the compound is mainly produced for research purposes, industrial-scale production would involve similar reaction conditions but on a larger scale. The process would require precise control over the reaction environment to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassiumdioxido-oxotintrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The potassium ions can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reactions with other metal salts can lead to the substitution of potassium ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxide (SnO2), while reduction could produce tin(II) compounds .
Applications De Recherche Scientifique
Dipotassiumdioxido-oxotintrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tin-based compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of advanced materials and coatings due to its unique chemical properties
Mécanisme D'action
The mechanism by which dipotassiumdioxido-oxotintrihydrate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can influence various biochemical pathways, including oxidative stress responses and metal ion homeostasis. These interactions are mediated through its ability to donate or accept electrons, thereby altering the redox state of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium stannate (K2SnO3): Similar in composition but lacks the trihydrate component.
Sodium stannate (Na2SnO3): Similar structure but with sodium instead of potassium.
Tin(IV) oxide (SnO2): A common tin compound with different oxidation states and properties
Uniqueness
Dipotassiumdioxido-oxotintrihydrate is unique due to its trihydrate form, which imparts distinct physical and chemical properties. The presence of water molecules in its structure influences its reactivity and stability, making it suitable for specific research applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
H2KO4Sn- |
|---|---|
Poids moléculaire |
223.82 g/mol |
Nom IUPAC |
potassium;dioxido(oxo)tin;hydrate |
InChI |
InChI=1S/K.H2O.3O.Sn/h;1H2;;;;/q+1;;;2*-1; |
Clé InChI |
IAHBIDHIJMJLNN-UHFFFAOYSA-N |
SMILES canonique |
O.[O-][Sn](=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)











